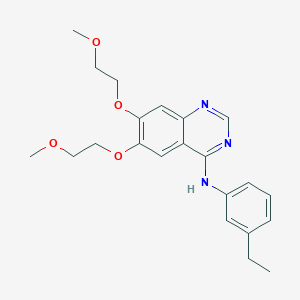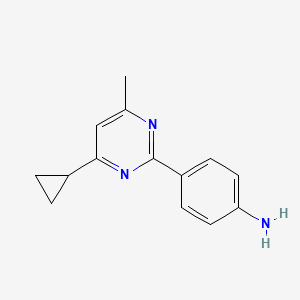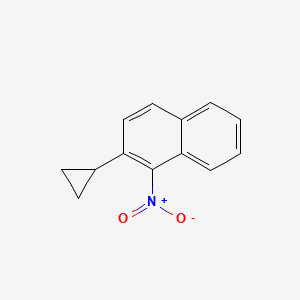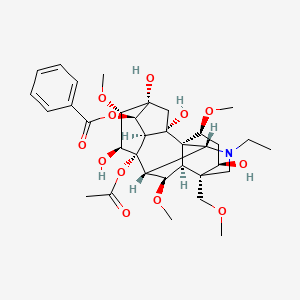
10-Hydroxy aconitine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of C18-norditerpenoid alkaloids like neofinaconitine, which shares a structural similarity with 10-Hydroxy aconitine, involves intricate synthetic strategies. A modular, convergent approach highlighted the first total synthesis of neofinaconitine, involving Diels-Alder cycloaddition and subsequent Mannich-type N-acyliminium and radical cyclizations to achieve the hexacyclic skeleton characteristic of these alkaloids (Shi et al., 2013).
Molecular Structure Analysis
The structural elucidation of aconitine and its derivatives, including 10-Hydroxy aconitine, often involves advanced spectroscopic techniques. Studies have confirmed the presence of multiple hydroxyl groups in aconitine molecules, their reactivity, and the impact on the molecule's overall configuration (She et al., 2012).
Chemical Reactions and Properties
The chemical behavior of aconitine alkaloids under various conditions reveals their reactivity and interaction with different chemical agents. For instance, the hydrolysis of aconitine is a critical reaction that transforms it into less toxic derivatives, showcasing its chemical instability in aqueous environments (Huang et al., 2007).
Physical Properties Analysis
The physical properties of aconitine alkaloids, such as solubility, melting points, and specific optical rotations, are crucial for understanding their behavior in biological systems and during pharmaceutical formulation processes. However, detailed physical properties specific to 10-Hydroxy aconitine are not readily available in the literature provided.
Chemical Properties Analysis
Aconitine alkaloids' chemical properties, including their reactivity towards different functional group modifications and the role of specific moieties in determining their biological activity, are of significant interest. The introduction of hydroxyl groups, for instance, can dramatically influence the compound's pharmacological profile and toxicity (Tang et al., 2011).
Aplicaciones Científicas De Investigación
Aconitine metabolism: Aconitine is metabolized by cytochrome P450 isozymes in human liver microsomes, with CYP 3A4/5 and 2D6 playing significant roles in its hydroxylation and dehydrogenation. This knowledge can be useful for understanding the detoxification and therapeutic use of aconitine derivatives (Tang et al., 2011).
Neurotoxicity and neurotransmission: Aconitine's neurotoxic effects are mediated through serotonin receptors, affecting zebrafish embryos' coiling behavior and neurotransmitter regulation. This suggests caution in its use and potential applications in neuropharmacology (Chen et al., 2020).
Cardioprotective properties: Aconitine has been shown to protect cardiomyocytes by influencing mitochondrial function, which could have implications in heart disease treatment. It activates Sirt3 to deacetylate Cyclophilin D, reducing mitochondrial permeability transition pore (mPTP) opening (Wang et al., 2021).
Cardiac toxicity: The compound has been reported to induce cardiomyocyte damage by affecting BNIP3-dependent mitophagy and the TNFα-NLRP3 signaling axis, highlighting its potential cardiotoxic effects (Peng et al., 2019).
Poor intestinal absorption and toxicity: A study on P-glycoprotein's role in aconitine's low bioavailability and toxicity suggests that its therapeutic applications need careful consideration of drug-drug interactions (Yang et al., 2013).
Anticonvulsive potential: Aconitine and related alkaloids have shown anticonvulsive effects in rat hippocampal models, suggesting potential use in epilepsy treatment (Ameri et al., 1997).
Apoptotic effects: In cardiac H9c2 cells, aconitine induces apoptosis through mitochondria-mediated pathways, which could have implications for its use in cancer therapy (Gao et al., 2017).
Safety And Hazards
Propiedades
IUPAC Name |
[(1R,2S,3S,4R,5R,6S,7S,8S,9R,10R,13R,14R,16S,17R,18R)-8-acetyloxy-11-ethyl-2,5,7,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H47NO12/c1-7-35-15-30(16-42-3)19(37)13-20(43-4)33-23(30)22(44-5)21(25(33)35)34(47-17(2)36)24-27(46-29(39)18-11-9-8-10-12-18)31(40,14-32(24,33)41)28(45-6)26(34)38/h8-12,19-28,37-38,40-41H,7,13-16H2,1-6H3/t19-,20+,21+,22+,23-,24+,25-,26+,27-,28+,30+,31-,32+,33-,34+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSKTJVHWUUOMY-CGYMCTSDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4(CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC(=O)C)OC)OC)O)COC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H]([C@@H]([C@H]31)[C@@]5([C@@H]6[C@]4(C[C@@]([C@@H]6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)O)OC(=O)C)OC)OC)O)COC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H47NO12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
661.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nagarine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1145407.png)
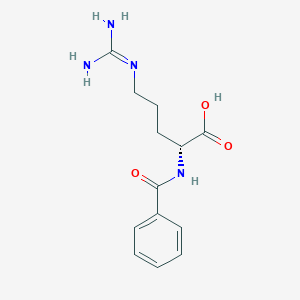
![(1R,3R)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Hydrochloride](/img/structure/B1145414.png)
